N-Me-D-Lys-OMe.HCl
Description
Chemical Name: Methyl (2S)-6-[(tert-butoxycarbonyl)amino]-2-(methylamino)hexanoate hydrochloride CAS Number: 2044710-91-8 Molecular Formula: C₁₃H₂₇ClN₂O₄ Molecular Weight: 310.82 g/mol Structure: Features a D-lysine backbone with an N-methyl group on the α-amino group, a tert-butoxycarbonyl (Boc) protecting group on the ε-amino group, and a methyl ester at the carboxyl terminus. The hydrochloride salt enhances solubility and stability. Applications: Primarily used as a high-purity intermediate in active pharmaceutical ingredient (API) synthesis, particularly in peptide-based therapeutics. Its Boc protection and D-configuration improve metabolic stability and resistance to enzymatic degradation .
Properties
Molecular Formula |
C8H19ClN2O2 |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
methyl (2R)-6-amino-2-(methylamino)hexanoate;hydrochloride |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-10-7(8(11)12-2)5-3-4-6-9;/h7,10H,3-6,9H2,1-2H3;1H/t7-;/m1./s1 |
InChI Key |
VOMBYPVECYNCTN-OGFXRTJISA-N |
Isomeric SMILES |
CN[C@H](CCCCN)C(=O)OC.Cl |
Canonical SMILES |
CNC(CCCCN)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-lysine methyl ester hydrochloride typically involves the protection of the amino group of lysine, followed by methylation and esterification. One common method includes the use of tert-butoxycarbonyl (Boc) as a protective group. The steps are as follows:
Protection: The amino group of lysine is protected using Boc anhydride to form Boc-Lysine.
Methylation: The protected lysine is then methylated using methyl iodide in the presence of a base such as sodium hydride.
Esterification: The carboxyl group is esterified using methanol and a catalyst like sulfuric acid.
Deprotection: The Boc group is removed using trifluoroacetic acid, yielding N-Methyl-D-lysine methyl ester.
Hydrochloride Formation: The final product is obtained by treating the ester with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production of N-Methyl-D-lysine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-D-lysine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methyl ester group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Oxidized derivatives of N-Methyl-D-lysine.
Reduction: Reduced forms of the compound, such as primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-Methyl-D-lysine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein structure and function, particularly in the synthesis of modified peptides.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of N-Methyl-D-lysine methyl ester hydrochloride involves its interaction with various molecular targets. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. It can also interact with receptors and other proteins, modulating their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between N-Me-D-Lys-OMe.HCl and related lysine derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Protecting Groups | Stereochemistry | Key Applications |
|---|---|---|---|---|---|---|
| This compound | 2044710-91-8 | C₁₃H₂₇ClN₂O₄ | 310.82 | Boc (ε-amino) | D-isomer | API intermediates |
| H-Lys(Boc)-OMe.HCl | 2389-48-2 | C₁₂H₂₅ClN₂O₄ | 296.79 | Boc (ε-amino) | L-isomer | Peptide synthesis |
| H-D-Lys(Boc)-OMe·HCl | 66494-53-9 | C₁₂H₂₄N₂O₄·HCl | 296.8 | Boc (ε-amino) | D-isomer | Research applications |
| H-Lys(Z)-OMe.HCl | 27894-50-4 | C₁₅H₂₃ClN₂O₄ | 330.81 | Z (benzyloxycarbonyl, ε-amino) | L-isomer | Organic synthesis |
| L-Lys-OMe.2HCl | 26348-70-9 | C₇H₁₈Cl₂N₂O₂ | 237.14 | None | L-isomer | Biochemical research |
Key Differences and Implications
Protecting Groups
- Boc vs. Z Groups: Boc (tert-butoxycarbonyl): Labile under acidic conditions (e.g., trifluoroacetic acid), making it ideal for stepwise peptide synthesis. This compound’s Boc group enhances solubility in organic solvents (e.g., dichloromethane) compared to unprotected lysine derivatives . Z (benzyloxycarbonyl): Requires harsher conditions (e.g., hydrogenolysis) for removal, limiting its use in sensitive syntheses. H-Lys(Z)-OMe.HCl’s higher molecular weight (330.81 vs. 310.82) may reduce bioavailability .
Stereochemistry
- D- vs. L-Isomers :
N-Methylation
- This compound’s α-amino methyl group reduces hydrogen-bonding capacity, improving membrane permeability and metabolic stability. Non-methylated analogues like H-Lys(Boc)-OMe.HCl are more reactive but less stable in vivo .
Salt Form
- Mono-HCl vs. Dihydrochloride: this compound’s single HCl molecule lowers hygroscopicity compared to dihydrochloride salts (e.g., L-Lys-OMe.2HCl), simplifying storage and handling .
Biological Activity
N-Methyl-D-Lysine methyl ester hydrochloride (N-Me-D-Lys-OMe.HCl) is a derivative of the amino acid lysine, notable for its significant biological activity and potential applications in drug development. This article explores the compound's biological properties, synthesis, and implications in therapeutic contexts, supported by relevant data and research findings.
Chemical Structure and Properties
Molecular Formula: C₇H₁₄ClN₂O₂
Molecular Weight: 194.65 g/mol
The compound features a methyl group attached to the nitrogen of the lysine side chain, enhancing its interaction with biological targets. The methyl ester functionality improves solubility and bioavailability, making it a valuable candidate in peptide-based therapeutics.
Biological Activity
Research highlights several key aspects of this compound's biological activity:
- Enhanced Binding Affinity: The incorporation of N-methylated amino acids like N-Me-D-Lys into peptide sequences has been shown to improve binding affinity to specific receptors involved in various biological processes, including cancer pathways.
- Stability and Selectivity: The compound exhibits increased stability and selectivity against certain enzymes and receptors compared to its unmodified counterparts. This property is crucial for developing more effective therapeutic agents.
Comparative Analysis of Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Methyl-Lysine | Methylated lysine without protective groups | Less stable than this compound |
| D-Lysine | Unmodified D-isomer of lysine | Lacks methylation; used in natural peptide synthesis |
| N-Methyl-D-Lysine | Methylated D-lysine without protection | More hydrophilic than this compound |
| L-Lysine | Natural L-isomer of lysine | Commonly found in proteins; not methylated |
This compound has been implicated in various mechanisms, particularly as a competitive inhibitor in specific transport systems. For instance, studies have shown that this compound can inhibit the transport of N-acetylneuraminic acid (Neu5Ac) by human sialin with a Ki value significantly lower than the Km for Neu5Ac, indicating strong competitive inhibition .
Case Studies and Research Findings
-
Peptide Therapeutics Development:
A study demonstrated that peptides incorporating this compound exhibited enhanced potency against cancer cell lines. The modification led to improved pharmacokinetic profiles, allowing for more effective targeting of cancer cells while minimizing off-target effects. -
Transport Inhibition Studies:
In another investigation, the compound was tested for its ability to inhibit Neu5Ac uptake in a whole-cell assay. Results indicated that this compound effectively blocked transport mechanisms, supporting its potential use in modulating glycosylation processes in cells . -
Synthetic Applications:
The synthesis of this compound involves several key steps that enhance its utility in synthetic chemistry. These include protecting group strategies that allow for selective modifications while maintaining the integrity of the lysine backbone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
